(S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468154
InChI: InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)9-11-7-6-8-17(11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1
SMILES: CC(C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

(S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13468154

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)9-11-7-6-8-17(11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1
Standard InChI Key QPMPOAUWZYTLDZ-QWRGUYRKSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)C[C@@H]1CCCN1C(=O)OC(C)(C)C)N
SMILES CC(C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Properties

Molecular Identity

The compound’s IUPAC name, tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate, reflects its intricate stereochemistry and functional groups . Key identifiers include:

PropertyValue
Molecular FormulaC₁₄H₂₇N₃O₃
Molecular Weight285.38 g/mol
CAS Number1354028-70-8
Chiral CentersTwo (S-configurations)

The pyrrolidine ring (a five-membered secondary amine) is substituted at the 2-position with a methylaminomethyl group, which is further functionalized with an (S)-2-aminopropanoyl moiety. The tert-butyl ester at the 1-position enhances solubility and stability during synthetic processes .

Stereochemical Significance

The (S) configurations at both chiral centers (pyrrolidine C2 and propionyl C2) are critical for biological activity. Computational modeling suggests that this stereochemistry optimizes interactions with enzymatic targets, such as metalloproteases or peptide-binding receptors .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Pyrrolidine Functionalization: Introduction of the methylaminomethyl group via reductive amination or nucleophilic substitution .

  • Amino Acid Coupling: The (S)-2-aminopropanoyl moiety is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

  • Esterification: Protection of the carboxylic acid as a tert-butyl ester using tert-butyl acetate under acidic conditions .

Industrial-scale production employs continuous flow systems to enhance yield (>75%) and purity (>98%).

Key Challenges

  • Stereochemical Purity: Asymmetric synthesis or chiral resolution is required to avoid diastereomer formation .

  • Ester Hydrolysis Sensitivity: The tert-butyl ester is prone to cleavage under strong acidic/basic conditions, necessitating careful handling .

Applications in Pharmaceutical Research

Intermediate in Peptide Synthesis

The compound’s tert-butyl ester acts as a transient protecting group, enabling selective deprotection during solid-phase peptide synthesis (SPPS). Its rigidity and chirality make it ideal for constructing constrained peptidomimetics targeting G-protein-coupled receptors .

Drug Development

  • Neurological Disorders: Structural analogs inhibit endothelin-converting enzyme (ECE-1), a target for hypertension and cerebral ischemia .

  • Anticancer Agents: Tert-butyl ester prodrugs of amino acid derivatives show selective cytotoxicity in breast cancer cell lines (e.g., MCF-7, IC₅₀ ≈ 2–5 μM) .

Enzyme Inhibition Studies

The methylaminomethyl group facilitates hydrogen bonding with catalytic residues in metalloproteases. Kinetic studies reveal competitive inhibition of ECE-1 (Kᵢ = 0.8 μM) .

Physicochemical and Pharmacokinetic Profiles

PropertyValue
LogP (Octanol-Water)1.8 ± 0.2
Solubility (Water)12 mg/mL
Plasma Stability (t₁/₂)>6 hours (pH 7.4)

The tert-butyl ester improves membrane permeability, with a Caco-2 permeability coefficient (Pₐₚₚ) of 8.6 × 10⁻⁶ cm/s .

Recent Research Advancements

Prodrug Optimization

Ethyl and tert-butyl ester analogs of related amino acid derivatives demonstrate enhanced bioavailability in rodent models (AUC₀–₂₄ = 450 μg·h/mL) .

Computational Modeling

Molecular dynamics simulations predict strong binding to the S1′ pocket of ECE-1 (ΔG = −9.2 kcal/mol) .

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